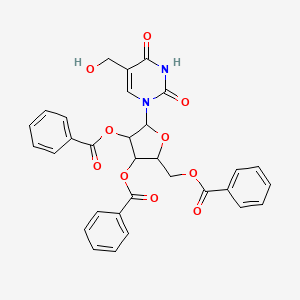
Tetrahydropyran-3,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydropyran-3,3-dicarboxylic acid (THP-3,3-dicarboxylic acid) is a chemical compound with the molecular formula C7H10O5 It features a tetrahydropyran ring system with two carboxylic acid groups attached to adjacent carbon atoms
Preparation Methods
Synthetic Routes:: Several synthetic methods exist for preparing THP-3,3-dicarboxylic acid. One notable approach involves the reduction of six-membered hemiacetals using Et3SiH in the presence of a Lewis acid . This method provides stereoselective access to the tetrahydropyran ring.
Industrial Production:: While THP-3,3-dicarboxylic acid is not commonly produced on an industrial scale, its synthesis can be adapted from laboratory-scale methods. Researchers continue to explore efficient and scalable routes for its production.
Chemical Reactions Analysis
Reactions:: THP-3,3-dicarboxylic acid can participate in various chemical reactions, including:
Oxidation: Oxidative processes can modify the carboxylic acid groups.
Reduction: Reduction reactions may alter the tetrahydropyran ring.
Substitution: Substituents can be introduced at different positions.
Ring-Closing Metathesis: Formation of larger cyclic structures.
Oxidation: Oxidizing agents like KMnO or PCC.
Reduction: Reducing agents such as LiAlH or NaBH.
Substitution: Acid chlorides or anhydrides.
Ring-Closing Metathesis: Grubbs’ catalysts.
Major Products:: The specific products depend on the reaction conditions and starting materials. THP-3,3-dicarboxylic acid derivatives with modified functional groups can be obtained.
Scientific Research Applications
THP-3,3-dicarboxylic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying enzyme-substrate interactions.
Medicine: Investigating potential drug candidates.
Industry: Developing novel materials or catalysts.
Mechanism of Action
The precise mechanism by which THP-3,3-dicarboxylic acid exerts its effects remains an active area of research. It may interact with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While THP-3,3-dicarboxylic acid is unique due to its specific arrangement of carboxylic acid groups, it shares similarities with other tetrahydropyran derivatives. Further exploration of related compounds can provide insights into their distinct properties.
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
oxane-3,3-dicarboxylic acid |
InChI |
InChI=1S/C7H10O5/c8-5(9)7(6(10)11)2-1-3-12-4-7/h1-4H2,(H,8,9)(H,10,11) |
InChI Key |
CNTYHAIPXJMMQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)





![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)


![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)



